molecular formula C15H22ClN3O2 B5511024 N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide

N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide

Cat. No.: B5511024
M. Wt: 311.81 g/mol
InChI Key: JSMHOYPZZXKHCJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide is a useful research compound. Its molecular formula is C15H22ClN3O2 and its molecular weight is 311.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.1400546 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

The synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, including structures similar to the compound , has been demonstrated. These compounds were synthesized and characterized through various methods like NMR, IR spectral data, and CHN analysis. The inhibitory potential against Mushroom tyrosinase was evaluated, indicating biological activity with potential applications in depigmentation drug development due to minimal toxicity observed in hemolytic activity assessments (H. Raza et al., 2019).

Pharmacological Effects

Research has shown that compounds like 1-(m-Chlorophenyl)piperazine (CPP) act as potent inhibitors of serotonin binding to membrane receptors in rat brain in vitro, indicating potential applications in studying serotonin receptor agonism (Ray W. Fuller et al., 1981). Furthermore, CPP's effects in vivo, such as suppression of milk-drinking behavior in non-fasted rats and elevation of corticosterone concentration, underline its utility in exploring serotonin's role in various physiological and behavioral processes.

Antinociceptive Activity

The synthesis and evaluation of (5‐chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives have uncovered significant antinociceptive activities, surpassing standard treatments in various tests. This research presents potential avenues for pain management therapies, highlighting the compound's relevance in medicinal chemistry (T. Önkol et al., 2004).

Molecular Interaction Studies

Investigations into the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor have provided insights into the compound's conformational preferences and its interaction with the receptor. These findings have implications for drug design targeting cannabinoid receptors, showcasing the compound's utility in pharmacological research (J. Shim et al., 2002).

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c16-13-1-3-14(4-2-13)17-15(21)5-6-18-7-9-19(10-8-18)11-12-20/h1-4,20H,5-12H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMHOYPZZXKHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.